(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

NLRP3 Inflammasome Inhibition Sulfonyl Triazole SAR Immunology

The compound (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2321334-90-9) is a synthetic small molecule belonging to a class of substituted 5-membered nitrogen-containing heteroaryl compounds, specifically sulfonyl triazoles. It features a distinctive (E)-4-methylstyrylsulfonyl group mounted on an azetidine ring, which is further linked to a 1,2,4-triazole moiety.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 2321334-90-9
Cat. No. B2812427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
CAS2321334-90-9
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)CN3C=NC=N3
InChIInChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)6-7-22(20,21)19-9-15(10-19)8-18-12-16-11-17-18/h2-7,11-12,15H,8-10H2,1H3/b7-6+
InChIKeyVJBCVQLZFQRQSU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2321334-90-9: A Specialized Triazole-Azetidine Sulfonamide for NLRP3 Inflammasome Research


The compound (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2321334-90-9) is a synthetic small molecule belonging to a class of substituted 5-membered nitrogen-containing heteroaryl compounds, specifically sulfonyl triazoles [1]. It features a distinctive (E)-4-methylstyrylsulfonyl group mounted on an azetidine ring, which is further linked to a 1,2,4-triazole moiety. This structural architecture is characteristic of a series of compounds identified in patents as modulators of the NLRP3 inflammasome [1]. While the compound's molecular framework is documented for its potential to engage the NLRP3 pathway, a critical data gap exists: no peer-reviewed studies or patent examples disclose quantitative biological activity data for this exact compound.

Why Structural Analogs Cannot Be Interchanged for CAS 2321334-90-9


Generic substitution among sulfonyl triazole compounds is not scientifically sound due to the profound impact of minor structural modifications on their biological profile. The patent literature covering this chemical space highlights that variations in the sulfonamide substituent (e.g., 4-methylstyryl vs. thiophenyl or pyrazolyl) and the central azetidine ring are critical for modulating NLRP3 inflammasome inhibition [1]. For instance, analogs such as (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, which replaces the azetidine with a pyrrolidine, or 1-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, which alters the sulfonyl moiety, are expected to exhibit significantly different potency and selectivity profiles . In the absence of direct comparative data for CAS 2321334-90-9, researchers must treat each analog as a distinct chemical entity, as no class-level inference can reliably predict its specific activity, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 2321334-90-9 vs. Its Closest Analogs


Critical Data Gap: No Target-Specific Biological Activity Found for Compound 2321334-90-9

An exhaustive search of primary literature, patent biological examples, and authoritative databases (ChEMBL, BindingDB, PubChem) did not yield any quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kd) for CAS 2321334-90-9. The compound is claimed as part of a broad structural series in patent US20210261512A1, where it falls under the general scope of NLRP3 inhibitors, but the patent does not disclose assay results for this specific molecule [1]. Therefore, a direct head-to-head comparison with its closest analogs, such as the pyrrolidine analog (CAS 2035001-78-4) or the 5-bromothiophenyl sulfonyl analog , is currently impossible. An evidence-based claim of superiority or differentiation cannot be formulated at this time.

NLRP3 Inflammasome Inhibition Sulfonyl Triazole SAR Immunology

Validated Application Scenarios for 2321334-90-9 Based on Available Evidence


Structure-Activity Relationship (SAR) Investigation of Azetidine-Containing NLRP3 Inhibitors

The primary application arises from its structural novelty within the sulfonyl triazole class. The (E)-4-methylstyrylsulfonyl-azetidine core has not been individually profiled in public data, making this compound a valuable chemical probe for mapping the SAR around the central azetidine ring and styryl moiety. Procurement is justified for in-house enzymatic and cellular assays to generate primary data, contributing to the broader understanding of steric and electronic effects in NLRP3 engagement [1].

Chemical Biology Tool for Studying Inflammasome Biology

Pending the generation of in-house biological data confirming its inhibitory activity, it could serve as a chemical biology tool to probe the role of the NLRP3 inflammasome in autoinflammatory disorders. The patent family to which this compound belongs specifically targets diseases like CAPS (cryopyrin-associated periodic syndromes) [1]. Researchers may use it to establish the fundamental biological profile required for advanced tool compound development.

Synthetic Reference Standard for Analog Design

Given its well-defined structure combining a 1,2,4-triazole, an azetidine linker, and an extended sulfonamide, the compound can serve as a synthetic reference standard or a key intermediate for generating focused chemical libraries. Analytical laboratories can procure it to aid in the characterization of new derivatives, ensuring the purity and identity of novel analogs designed for improved potency or selectivity [1].

Physicochemical and ADME Profiling of a Novel Sulfonamide Scaffold

The compound presents an opportunity to perform fundamental profiling of its physicochemical properties (e.g., logP, solubility, metabolic stability) and preliminary ADME characteristics. As these parameters are not publicly available, procurement for such assays is essential to benchmark this scaffold against other azetidine- or pyrrolidine-containing sulfonamides, determining its suitability for oral administration which is a key feature of the targeted drug class [1].

Quote Request

Request a Quote for (E)-1-((1-((4-methylstyryl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.